

An In-depth Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminocyclohexanol

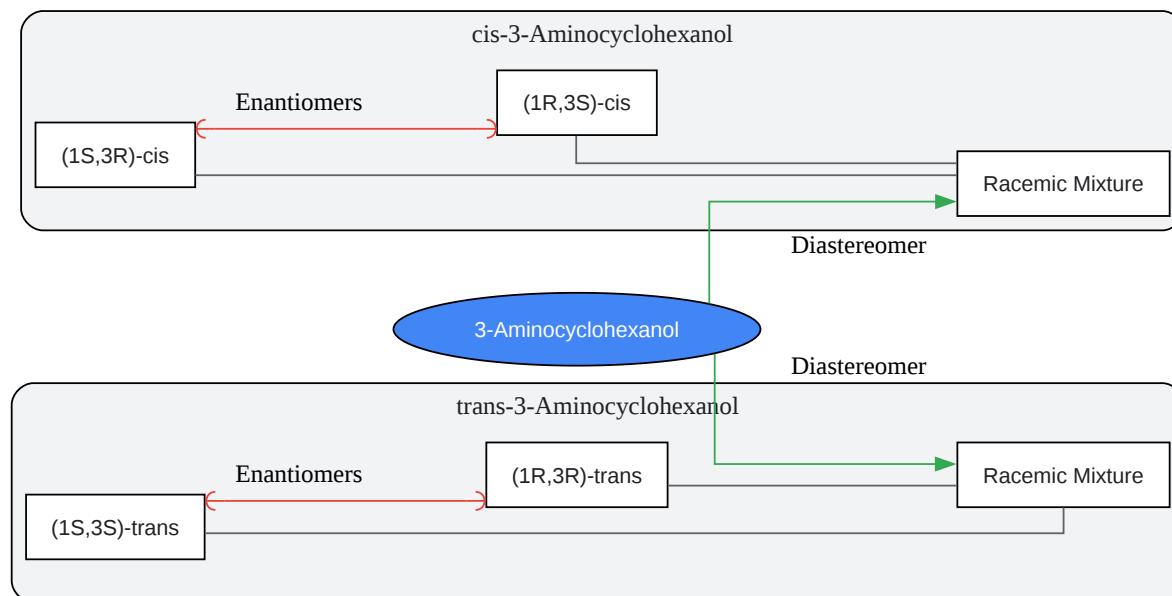
Cat. No.: B121133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanol is a versatile bifunctional molecule incorporating both an amino and a hydroxyl group on a cyclohexane ring.^{[1][2]} This unique structure, particularly its stereoisomeric forms, makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry.^{[1][2]} Its application extends to the synthesis of agrochemicals, fine chemicals, and even as a component in polymer formulations.^{[1][2]} In drug development, it is recognized for its role in creating compounds with enhanced bioactivity and selectivity, serving as an intermediate for analgesics, anti-inflammatory drugs, and in neuropharmacology research.^{[1][2]}


Physical and Chemical Properties

3-Aminocyclohexanol is typically an off-white to pale pink solid at room temperature.^{[3][4]} Its physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[3][5][6][7][8]
Molecular Weight	115.17 g/mol	[3][5][6][7][8]
Melting Point	64-69 °C	[3][4][9]
Boiling Point	115 °C at 0.5 Torr; 201.1 °C at 760 mmHg	[3][4]
Density	1.037 ± 0.06 g/cm ³ (Predicted)	[3][4]
pKa	15.09 ± 0.40 (Predicted)	[3]
Solubility	Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol	[3][4]
Appearance	Off-white to Pale Pink Solid	[3][4]
CAS Number	6850-39-1	[3][4][5][8][9][10]

Stereoisomerism

3-Aminocyclohexanol exists as multiple stereoisomers due to the two chiral centers at positions 1 and 3 of the cyclohexane ring. This results in cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The relative orientation of the amino and hydroxyl groups (axial or equatorial) in the chair conformation of the cyclohexane ring dictates the cis/trans configuration and significantly influences the molecule's properties and reactivity.

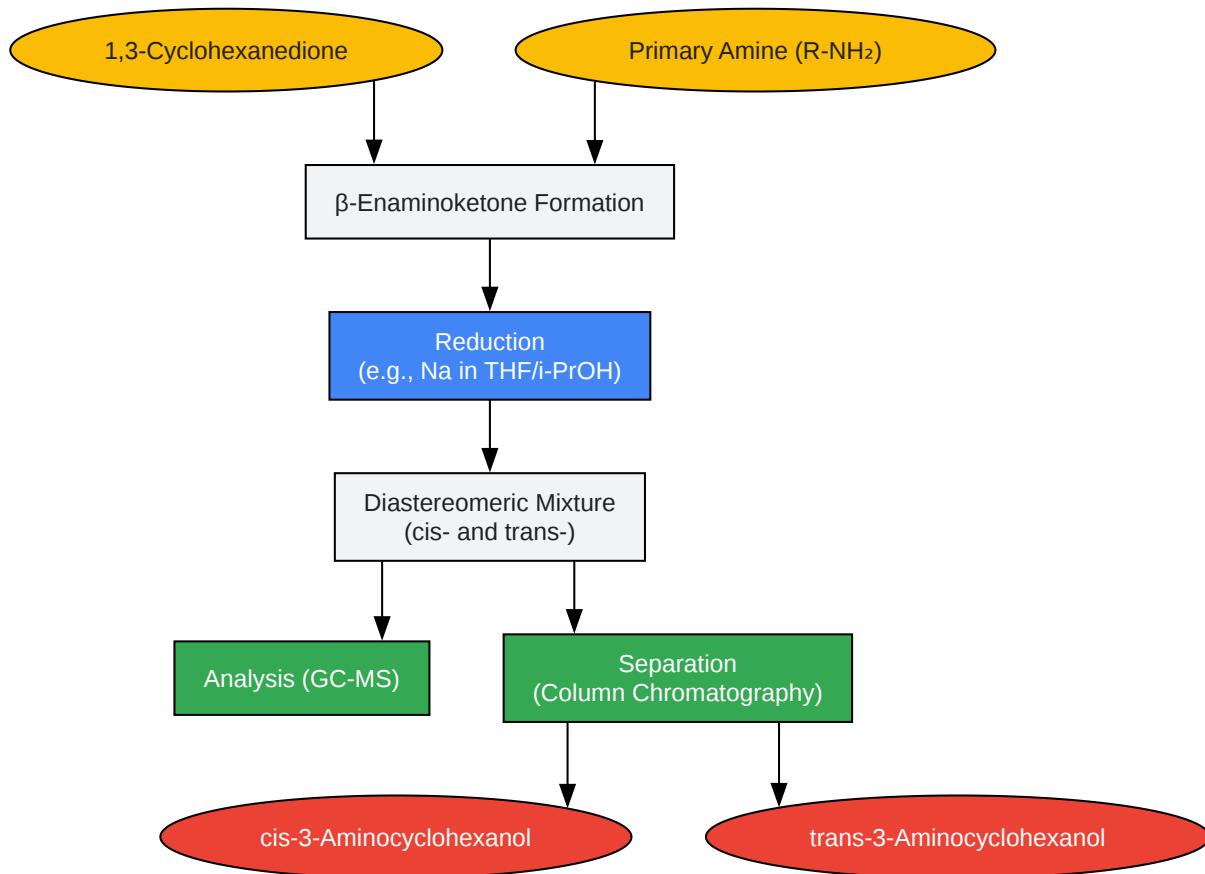
[Click to download full resolution via product page](#)

Caption: Stereoisomers of **3-Aminocyclohexanol**.

Spectroscopic Data

Structural elucidation of **3-Aminocyclohexanol** and its derivatives is typically achieved through a combination of spectroscopic techniques.

Technique	Key Observations
¹ H NMR	Signals for protons on the cyclohexane ring appear in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 and C3 (bearing the -OH and -NH ₂ groups) are diagnostic for determining the cis/trans relative stereochemistry. For example, in one study, protons H ₁ and H ₃ for a cis isomer exhibited triplet of triplets multiplicity with coupling constants of 11.2, 4.8 Hz and 11.6, 4.0 Hz, respectively.[11][12]
¹³ C NMR	The spectrum shows distinct signals for the six carbon atoms of the cyclohexane ring. The chemical shifts of C1 and C3 are influenced by the attached heteroatoms. For a substituted derivative, signals were observed at δ 25.9, 31.8, 33.1, 41.3, 43.2, 47.8, 49.7, 51.7, 66.5, 128.2, 128.9, 129.3, 136.3.[11]
IR Spectroscopy	The spectrum displays characteristic absorption bands. The O-H stretch appears as a broad band, while the N-H stretch of the primary amine typically shows two bands in the 3400-3250 cm ⁻¹ region.[13] An N-H bending vibration is observed around 1650-1580 cm ⁻¹ .[13] The C-N stretching of the aliphatic amine is found in the 1250-1020 cm ⁻¹ range.[11][13]
Mass Spectrometry	The mass spectrum provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M ⁺) or the protonated molecular ion peak ([M+H] ⁺) confirms the molecular formula.[11][12]


Experimental Protocols

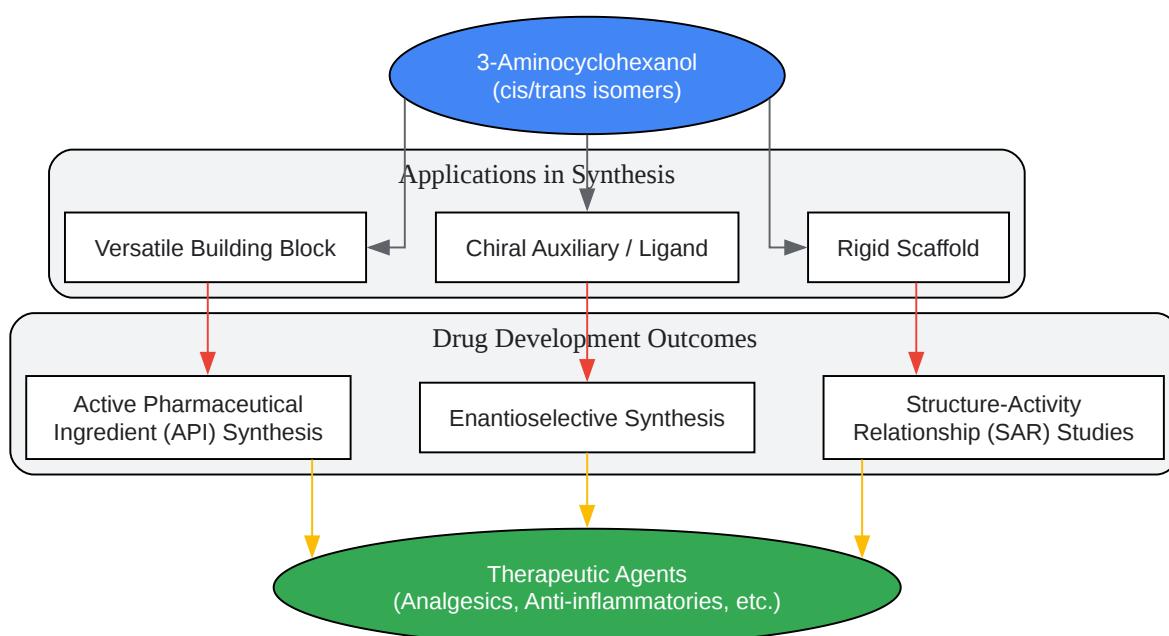
Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for synthesizing **3-aminocyclohexanols** involves the reduction of β -enaminoketones derived from 1,3-cyclohexanediones.[12][14]

Methodology:

- Formation of β -Enaminoketone: A 1,3-cyclohexanedione is reacted with a primary amine (e.g., benzylamine) to form the corresponding β -enaminoketone. This reaction is a standard condensation.
- Reduction: The β -enaminoketone is then reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropyl alcohol, at room temperature.[12][14] This step reduces both the ketone and the enamine double bond to yield a diastereomeric mixture of the corresponding **3-aminocyclohexanols**.[12][14]
- Separation and Analysis: The resulting mixture of cis and trans isomers can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often using a chiral column to resolve the different stereoisomers.[11][14] The diastereomers can then be separated by column chromatography.[11][14]
- Structural Elucidation: The precise stereochemistry of the separated isomers is determined using advanced NMR techniques, including COSY, HSQC, and NOESY experiments, which reveal through-bond and through-space proton-proton correlations.[11][12]

[Click to download full resolution via product page](#)


Caption: Synthesis of **3-Aminocyclohexanol**.

Reactivity and Applications in Drug Development

The presence of both an amino and a hydroxyl group makes **3-aminocyclohexanol** a versatile building block. These functional groups can be selectively protected or reacted to introduce further complexity, making it a valuable synthon for complex target molecules.

Key Applications:

- Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure is a key component in drugs targeting a range of conditions, including analgesics and anti-inflammatory agents.[2]
- Chiral Auxiliaries and Ligands: The chiral nature of its stereoisomers makes it useful as a chiral auxiliary or ligand in asymmetric synthesis, helping to control the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is critical for drug efficacy and safety.[2][14]
- Scaffold for Bioactive Molecules: The cyclohexane ring provides a rigid scaffold upon which various pharmacophores can be appended, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Role in Drug Development.

Safety and Handling

3-Aminocyclohexanol is associated with several hazards and requires careful handling.

- **GHS Hazard Statements:** It is classified as harmful if swallowed (H302), causes skin irritation or severe skin burns (H315, H314), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[5][9] It is also noted as very toxic to aquatic life with long-lasting effects (H410).[9]
- **Precautionary Measures:** Standard laboratory safety protocols should be strictly followed. This includes handling in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.[4][15] Avoid contact with skin and eyes, and prevent the formation of dust.[4][15] Do not eat, drink, or smoke when using this product.[9]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[3][4]
- **First Aid:** In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[15] If inhaled, move the victim to fresh air.[4][9] If swallowed, rinse the mouth and call a poison center or doctor.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Aminocyclohexanol CAS#: 6850-39-1 [m.chemicalbook.com]
- 4. 3-Aminocyclohexanol - Safety Data Sheet [chemicalbook.com]
- 5. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. CAS 6850-39-1 | 3-Amino-cyclohexanol - Synblock [synblock.com]
- 9. 3-Aminocyclohexanol | 6850-39-1 [amp.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β -Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121133#physical-and-chemical-properties-of-3-aminocyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com